3-methyl-1-benzothiophen-5-amine
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Overview
Description
3-Methyl-1-benzothiophen-5-amine is a heterocyclic aromatic organic compound characterized by the presence of a sulfur atom and an amine group in its structure. This compound belongs to the benzothiophene family, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Amination: One common synthetic route involves the direct amination of 3-methyl-1-benzothiophene using ammonia or an amine source under high pressure and temperature.
Reductive Amination: Another method is reductive amination, where 3-methyl-1-benzothiophen-5-ol is reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Transition Metal Catalysis: Transition metal-catalyzed reactions, such as palladium-catalyzed amination, can also be employed to synthesize this compound.
Industrial Production Methods: In industrial settings, large-scale production often involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as 3-methyl-1-benzothiophen-5-ol.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are typically employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro derivatives, halogenated compounds, etc.
Scientific Research Applications
3-Methyl-1-benzothiophen-5-amine has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-methyl-1-benzothiophen-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context and the type of reaction or application.
Comparison with Similar Compounds
Benzothiophene: The parent compound without the methyl and amine groups.
2-Methyl-1-benzothiophen-5-amine: A structural isomer with the methyl group at a different position.
3-Methyl-1-benzothiophen-5-ol: A closely related compound with a hydroxyl group instead of an amine group.
Uniqueness: 3-Methyl-1-benzothiophen-5-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
19404-20-7 |
---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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